1,4-Dihydronaphthalene

Description

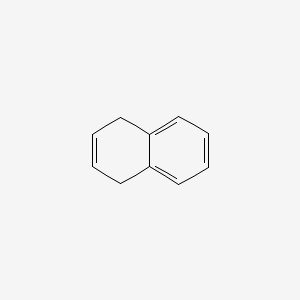

Structure

3D Structure

Properties

IUPAC Name |

1,4-dihydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10/c1-2-6-10-8-4-3-7-9(10)5-1/h1-6H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUPIVZHYVSCYLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060607 | |

| Record name | 1,4-Dihydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612-17-9 | |

| Record name | 1,4-Dihydronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dihydronaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dihydronaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97894 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 1,4-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Dihydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dihydronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DIHYDRONAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C56X9SYS4F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 1,4-Dihydronaphthalene via Birch Reduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1,4-dihydronaphthalene (B28168) through the Birch reduction of naphthalene (B1677914). It covers the core reaction mechanism, detailed experimental protocols, and quantitative data to support laboratory applications and further research in synthetic organic chemistry.

Core Concepts: The Birch Reduction Mechanism

The Birch reduction is a powerful method for the dearomatization of aromatic compounds. Named after Australian chemist Arthur Birch, the reaction typically employs an alkali metal (such as sodium or lithium) dissolved in liquid ammonia (B1221849) with a proton source, commonly an alcohol.[1][2] This process reduces one of the aromatic rings of naphthalene to a non-conjugated diene, yielding this compound as the kinetically favored product.[3]

The mechanism proceeds through a sequence of single electron transfers from the dissolved alkali metal and protonation steps by the alcohol [see Figure 1]:

-

Formation of a Radical Anion: A solvated electron, generated from the dissolution of an alkali metal in liquid ammonia, adds to the naphthalene ring to form a resonance-stabilized radical anion.[4]

-

First Protonation: The radical anion is protonated by the alcohol at the position of highest electron density to form a resonance-stabilized radical.[3]

-

Second Electron Transfer: A second electron is transferred from the metal to the radical, forming a resonance-stabilized anion.[3]

-

Second Protonation: This anion is then protonated by the alcohol to yield the final product, this compound.[3]

Under certain conditions, such as elevated temperatures, the initially formed 1,4-diene can isomerize to the thermodynamically more stable conjugated 1,2-dihydronaphthalene. This conjugated diene can then be further reduced to form tetralin (1,2,3,4-tetrahydronaphthalene) as a byproduct.[3]

Quantitative Data Summary

The Birch reduction of naphthalene and its derivatives generally proceeds with high yields. The choice of reducing agent, solvent, and proton source can influence the efficiency of the reaction. The following table summarizes yields reported under various conditions.

| Substrate | Reducing Agent | Solvent System | Proton Source | Temperature | Yield (%) | Reference |

| Naphthalene | Sodium | Diethyl Ether | tert-Butyl Alcohol | Room Temp. | 89 | [5] |

| Naphthalene | Sodium | Tetrahydrofuran (THF) | tert-Butyl Alcohol | Room Temp. | 96.5 | [5] |

| 1,4-Dimethylnaphthalene | C₈K | THF | Water (work-up) | 0 °C | 35 | [6] |

| 2,7-Dimethylnaphthalene | C₈K | THF | Water (work-up) | 0 °C | 42 | [6] |

| 2,6-Dimethylnaphthalene | C₈K | THF | Water (work-up) | 0 °C | 56 | [6] |

| 2,6-Di-tert-butylnaphthalene | C₈K | THF | Water (work-up) | 0 °C | 60 | [6] |

| 1-Aminonaphthalene | Electrochemical (Al anode) | THF | Dimethylurea | Not specified | 88 | [7] |

Experimental Protocols

Two detailed protocols are provided below. The first is a classical approach that avoids the use of liquid ammonia, and the second is a modified procedure with enhanced safety features suitable for broader laboratory use.

Protocol 1: Birch Reduction of Naphthalene using Sodium and tert-Butanol in THF

This procedure is adapted from a reported method for the reduction of naphthalene at room temperature, which avoids the need for cryogenic liquid ammonia.[5]

Materials:

-

Naphthalene

-

Sodium metal

-

tert-Butyl alcohol (t-BuOH)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether (Et₂O)

-

Deionized water

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add naphthalene (e.g., 5.0 g).

-

Add anhydrous THF (e.g., 100 mL) to dissolve the naphthalene.

-

Carefully add sodium metal, cut into small pieces (e.g., 5 equivalents), to the stirred solution under a nitrogen atmosphere.

-

Slowly add tert-butyl alcohol (e.g., 5 equivalents) to the reaction mixture.

-

Stir the reaction vigorously at room temperature for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cautiously quench the reaction by the slow addition of ethanol (B145695) or isopropanol (B130326) to consume any unreacted sodium, followed by the slow addition of water.

-

Transfer the mixture to a separatory funnel and add diethyl ether (e.g., 100 mL) and water (e.g., 50 mL).

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

The product, this compound, can be further purified by column chromatography if necessary.

Protocol 2: Modified Birch Reduction using Sodium-Impregnated Silica (B1680970) Gel

This modified protocol enhances safety by using a commercially available sodium-impregnated silica gel, avoiding the direct handling of reactive sodium metal and the use of liquid ammonia.[8]

Materials:

-

Naphthalene

-

Sodium-impregnated silica gel (Na-SG)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous ethylenediamine (B42938) (EDA)

-

t-Amyl alcohol

-

Methanol/water solution (9:1)

-

Ethyl acetate

Procedure:

-

Add Na-SG (I) (e.g., 7 mmol) and a stir bar to a flame-dried flask and purge with nitrogen.

-

Under a nitrogen atmosphere, add anhydrous THF to the flask and place it in an ice bath.

-

Add anhydrous ethylenediamine and stir for 15 minutes.

-

Add t-amyl alcohol dropwise to the solution.

-

Add a solution of naphthalene (e.g., 1 mmol) in anhydrous THF to the flask and stir for 30 minutes.

-

Quench the reaction by adding a 9:1 methanol/water solution in small increments and stir for 5 minutes.

-

Filter the reaction mixture and dilute the filtrate with water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, dry over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the crude product as an oil.

References

- 1. Birch reduction - Wikipedia [en.wikipedia.org]

- 2. Birch Reduction | Pharmaguideline [pharmaguideline.com]

- 3. organic chemistry - Why does Birch reduction of naphthalene with isoamyl alcohol form tetralin instead of 1,4-dihydrodialin (as formed with C2H5OH)? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. byjus.com [byjus.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.ch.huji.ac.il [chem.ch.huji.ac.il]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of 1,4-Dihydronaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 1,4-dihydronaphthalene (B28168). The following sections detail the key spectroscopic data across various analytical techniques, offering a comprehensive reference for the structural elucidation and analysis of this compound.

Core Spectroscopic Data

The spectroscopic profile of this compound is well-defined, providing a unique fingerprint for its identification and characterization. The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR Data (Solvent: CDCl₃) [1][2]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.09 | m | 4H | Aromatic protons (H-5, H-6, H-7, H-8) |

| ~5.88 | m | 2H | Vinylic protons (H-2, H-3) |

| ~3.35 | m | 4H | Aliphatic protons (H-1, H-4) |

¹³C NMR Data (Solvent: CDCl₃) [1]

| Chemical Shift (ppm) | Assignment |

| 133.7 | C4a, C8a |

| 126.1 | C5, C8 |

| 125.8 | C6, C7 |

| 123.9 | C2, C3 |

| 28.5 | C1, C4 |

Vibrational Spectroscopy: IR and Raman

Vibrational spectroscopy probes the molecular vibrations of this compound, providing insights into its functional groups and overall structure.

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch |

| 1640 - 1600 | Medium | C=C stretch (vinylic and aromatic) |

| 1450 - 1400 | Medium | CH₂ scissoring |

| 750 - 700 | Strong | Aromatic C-H out-of-plane bend |

Raman Spectroscopy Data [3]

| Raman Shift (cm⁻¹) | Assignment |

| ~3050 | Aromatic C-H stretch |

| ~2890 | Aliphatic C-H stretch |

| ~1610 | C=C stretch |

| ~1224 | Ring breathing mode |

| ~782 | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

Electron Ionization Mass Spectrometry (EI-MS) Data [4]

| m/z | Relative Intensity (%) | Assignment |

| 130 | 100 | [M]⁺ (Molecular ion) |

| 129 | ~75 | [M-H]⁺ |

| 128 | ~45 | [M-2H]⁺ (Naphthalene radical cation) |

| 115 | ~38 | [M-CH₃]⁺ |

| 104 | ~9 | [M-C₂H₂]⁺ |

| 77 | ~7 | [C₆H₅]⁺ |

| 63 | ~7 | [C₅H₃]⁺ |

| 51 | ~10 | [C₄H₃]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly related to conjugated systems.

UV-Vis Absorption Data (Solvent: Ethanol) [5]

| λmax (nm) | Molar Absorptivity (ε) | Transition |

| ~210 | High | π → π |

| ~260 | Moderate | π → π |

| ~270 | Moderate | π → π* |

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic experiments cited in this guide.

NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.[6]

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) NMR spectrometer. For ¹³C NMR, proton decoupling is used to simplify the spectrum. A sufficient number of scans are acquired to ensure a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation: For liquid samples like this compound, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned from 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

Raman Spectroscopy

Sample Preparation: A small amount of liquid this compound is placed in a glass capillary tube or a cuvette.

Instrumentation and Data Acquisition: The Raman spectrum is obtained using a Raman spectrometer with a laser excitation source (e.g., 785 nm). The scattered light is collected and analyzed to generate the Raman spectrum.

Mass Spectrometry

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via gas chromatography (GC-MS) for volatile compounds like this compound. Electron Ionization (EI) is a common method where the sample is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

Mass Analysis and Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector then records the abundance of each ion.

UV-Vis Spectroscopy

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as ethanol. The concentration is adjusted to ensure that the absorbance falls within the linear range of the instrument (typically between 0.1 and 1.0).

Instrumentation and Data Acquisition: The UV-Vis spectrum is recorded using a dual-beam UV-Vis spectrophotometer. A cuvette containing the pure solvent is used as a reference. The absorbance is measured over a wavelength range of approximately 200 to 400 nm.[7]

Visualizations

Experimental Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a compound such as this compound.

Caption: A logical workflow for the spectroscopic characterization of this compound.

References

- 1. This compound(612-17-9) 13C NMR [m.chemicalbook.com]

- 2. This compound(612-17-9) 1H NMR spectrum [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound [webbook.nist.gov]

- 5. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 6. benchchem.com [benchchem.com]

- 7. web.williams.edu [web.williams.edu]

An In-Depth Technical Guide to the NMR Spectral Data Analysis of 1,4-Dihydronaphthalene

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1,4-dihydronaphthalene (B28168). It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed look at the molecule's structural characterization through NMR spectroscopy.

Introduction to NMR Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For a molecule like this compound, NMR is instrumental in confirming its structure by identifying the different types of protons and carbons and their connectivity. The symmetry in this compound leads to a simplified NMR spectrum, which, when correctly interpreted, provides unambiguous structural confirmation.

¹H and ¹³C NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound. The chemical shifts are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (B1202638) (TMS).

Table 1: ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| H-1, H-4 | ~3.3 | Triplet | 4H |

| H-2, H-3 | ~5.9 | Triplet | 2H |

| H-5, H-8 | ~7.1 | Multiplet | 2H |

| H-6, H-7 | ~7.1 | Multiplet | 2H |

Table 2: ¹³C NMR Spectral Data for this compound

| Carbons | Chemical Shift (ppm) |

| C-1, C-4 | ~28 |

| C-2, C-3 | ~126 |

| C-4a, C-8a | ~134 |

| C-5, C-8 | ~126 |

| C-6, C-7 | ~126 |

Experimental Protocols

The following protocols outline the general procedures for acquiring ¹H and ¹³C NMR spectra.

3.1. Sample Preparation

-

Sample Quantity: Weigh approximately 5-25 mg of the this compound sample for ¹H NMR and 10-50 mg for ¹³C NMR.[1][2]

-

Solvent Selection: Dissolve the sample in approximately 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).[2][3][4] The choice of solvent is crucial to avoid overwhelming signals from the solvent's protons.[4]

-

Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.[1]

-

Internal Standard: An internal standard, such as tetramethylsilane (TMS), is often added to the solvent by the manufacturer to define the 0 ppm reference point.[1][5]

-

Labeling: Clearly label the NMR tube with the sample information.[1]

3.2. Data Acquisition

-

Instrument Setup: Place the NMR tube into the spinner turbine and insert it into the spectrometer's magnet.[2]

-

Locking and Shimming: The spectrometer is "locked" onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[3] The magnetic field is then "shimmed" to achieve homogeneity, which results in sharp spectral lines.[3]

-

¹H NMR Acquisition:

-

¹³C NMR Acquisition:

-

A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is used to simplify the spectrum by removing C-H coupling.[3]

-

Due to the low natural abundance and lower gyromagnetic ratio of ¹³C, a larger number of scans (NS) is required to achieve a good signal-to-noise ratio.[3][5]

-

A suitable relaxation delay (d1) is set to allow for the complete relaxation of the carbon nuclei.[3] For quantitative analysis, a longer delay of at least 5 times the longest T1 is necessary.[3]

-

3.3. Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.[3]

-

Phasing: The spectrum is phased to ensure that all peaks are in the pure absorption mode (upright).[3]

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.[3]

-

Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.[3][7]

-

Integration: For ¹H NMR, the area under each peak is integrated to determine the relative number of protons giving rise to that signal.[4] Integration is generally not quantitative in standard ¹³C NMR spectra unless specific experimental parameters are used.[5][8]

-

Peak Picking: The chemical shifts of the peaks are determined and labeled.

Visualizations

The following diagrams illustrate the structure of this compound and the general workflow for NMR data analysis.

Caption: General workflow for NMR spectral analysis.

References

An In-depth Technical Guide to the UV-Vis Absorption Spectrum of 1,4-Dihydronaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) absorption spectrum of 1,4-dihydronaphthalene (B28168). It includes quantitative spectral data, a detailed experimental protocol for obtaining the spectrum, and a visualization of a key synthetic pathway. This document is intended to serve as a valuable resource for researchers and professionals working with this compound in fields such as organic synthesis, materials science, and drug development.

Introduction to this compound

This compound (C₁₀H₁₀) is a partially hydrogenated aromatic hydrocarbon. Its structure, consisting of a benzene (B151609) ring fused to a cyclohexadiene ring, results in unique electronic properties that are distinct from its fully aromatic parent compound, naphthalene. The study of its UV-Vis absorption spectrum provides critical insights into its electronic transitions and can be utilized for quantitative analysis and reaction monitoring.

UV-Vis Absorption Spectrum

The UV-Vis spectrum of this compound is characterized by absorption bands in the ultraviolet region, arising from π → π* electronic transitions within the molecule's conjugated system.

Quantitative Spectral Data

The following table summarizes the key absorption maxima (λmax) and corresponding molar absorptivity (ε) for this compound, as derived from the National Institute of Standards and Technology (NIST) spectral database. The data is presented for the compound in the gas phase.

| Wavelength (λmax) (nm) | Log(ε) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| ~235 | ~3.2 | ~1585 |

| ~265 | ~2.8 | ~631 |

| ~272 | ~2.75 | ~562 |

Note: The values are estimated from the graphical representation of the spectrum provided by the NIST Chemistry WebBook.[1][2]

Experimental Protocol: UV-Vis Spectroscopy of this compound

This section outlines a detailed methodology for obtaining the UV-Vis absorption spectrum of this compound.

1. Materials and Equipment:

-

This compound (high purity)

-

Spectroscopic grade solvent (e.g., cyclohexane, ethanol, or acetonitrile)

-

Dual-beam UV-Vis spectrophotometer

-

Matched quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

2. Procedure:

-

Solvent Selection: Choose a solvent that does not absorb in the spectral region of interest (typically 200-400 nm for aromatic compounds) and in which this compound is soluble. Cyclohexane is a common choice for nonpolar aromatic compounds.

-

Preparation of Standard Solution:

-

Accurately weigh a small amount of this compound.

-

Dissolve the weighed sample in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).

-

Perform serial dilutions to obtain a working solution with an absorbance in the optimal range of the spectrophotometer (typically 0.2 - 0.8 A.U.).

-

-

Instrument Setup and Calibration:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Set the desired wavelength range (e.g., 200-400 nm).

-

Fill both the sample and reference cuvettes with the pure solvent.

-

Place the cuvettes in the spectrophotometer and record a baseline spectrum to correct for any solvent absorption and instrument drift.

-

-

Sample Measurement:

-

Empty the sample cuvette and rinse it with a small amount of the this compound solution.

-

Fill the sample cuvette with the this compound solution.

-

Place the sample cuvette in the sample holder and the reference cuvette (containing pure solvent) in the reference holder.

-

Acquire the UV-Vis absorption spectrum of the sample.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

If the concentration of the solution and the path length of the cuvette are known, calculate the molar absorptivity (ε) at each λmax using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length in cm, and c is the concentration in mol/L.

-

Synthesis of this compound: The Birch Reduction

A primary method for the synthesis of this compound is the Birch reduction of naphthalene. This reaction involves the reduction of the aromatic ring using an alkali metal (typically sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source.

Below is a diagram illustrating the workflow for the synthesis of this compound via the Birch Reduction of Naphthalene.

Caption: Workflow for the synthesis of this compound.

The following diagram illustrates the chemical reaction mechanism of the Birch reduction of naphthalene.

Caption: Mechanism of the Birch reduction of naphthalene.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1,4-Dihydronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dihydronaphthalene (B28168) (1,4-DHN) is a partially hydrogenated aromatic hydrocarbon that serves as a crucial intermediate in organic synthesis and holds significance in various research and development sectors, including drug discovery. Its unique structural features, combining both aromatic and aliphatic characteristics, impart a distinct reactivity profile that makes it a versatile building block for the synthesis of complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with experimental protocols and mechanistic insights to support its application in a laboratory setting.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀ | [1][2] |

| Molecular Weight | 130.19 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid or semi-solid | |

| Melting Point | 25 °C | [3] |

| Boiling Point | 212 °C | [4] |

| Density | 0.993 g/mL | [5] |

| Refractive Index | 1.559 | [5] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and ether. | [6] |

| CAS Number | 612-17-9 | [3] |

Spectral Data

Key spectral data for the characterization of this compound are outlined below.

-

¹H NMR (in CDCl₃): Spectral data is available for this compound.[5][6]

-

¹³C NMR (in Acetone-d₆): Spectral information can be found for this compound.[3][6]

-

Mass Spectrometry (Electron Ionization): The mass spectrum of this compound is well-documented.[7][8]

-

Infrared (IR) Spectrum: The gas-phase IR spectrum for this compound is available.[9][10]

Chemical Properties and Reactivity

This compound exhibits a range of chemical reactivities, making it a valuable synthetic intermediate. Key reactions include its synthesis via Birch reduction, oxidation to form naphthalenoid systems, reduction to fully saturated analogues, and participation in cycloaddition reactions.

Synthesis of this compound via Birch Reduction

The most common and effective method for the synthesis of this compound is the Birch reduction of naphthalene (B1677914). This reaction selectively reduces one of the aromatic rings, yielding the non-conjugated 1,4-dihydro isomer as the major product.

Experimental Protocol: Modified Birch Reduction of Naphthalene

This protocol is adapted from a safer procedure utilizing sodium-impregnated silica (B1680970) gel.

Materials:

-

Naphthalene

-

Sodium-impregnated silica gel (Na-SG)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous ethylenediamine (B42938) (EDA)

-

t-Amyl alcohol

-

Methanol/water (9:1 v/v)

-

Ethyl acetate

-

Nitrogen gas supply

-

Round-bottom flask with stir bar

-

Ice bath

-

Standard glassware for extraction and filtration

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add sodium-impregnated silica gel (7 mmol).

-

Purge the flask with nitrogen gas to establish an inert atmosphere.

-

Under the nitrogen atmosphere, add anhydrous tetrahydrofuran (THF) to the flask and cool the mixture in an ice bath.

-

Add anhydrous ethylenediamine (EDA) to the flask and stir the suspension for 15 minutes.

-

Slowly add t-amyl alcohol dropwise to the reaction mixture.

-

In a separate flask, prepare a solution of naphthalene (1 mmol) in anhydrous THF.

-

Add the naphthalene solution to the reaction flask and allow the mixture to stir for 30 minutes.

-

To quench the reaction, add a solution of 9:1 methanol/water in small increments and continue stirring for 5 minutes.

-

Work up the reaction by filtering the mixture.

-

Dilute the filtrate with water and perform an extraction with ethyl acetate.

-

Combine the organic layers and remove the solvent under reduced pressure to obtain the crude this compound as an oil.

-

The product can be further purified by column chromatography if necessary and characterized by GC-MS analysis.

Mechanism of the Birch Reduction of Naphthalene

The Birch reduction proceeds through a well-established mechanism involving single electron transfer from an alkali metal to the aromatic ring.

Caption: Mechanism of the Birch Reduction of Naphthalene.

Oxidation of this compound

This compound can be oxidized to form 1,4-naphthoquinone (B94277), a valuable precursor in the synthesis of various biologically active compounds.

Experimental Protocol: Oxidation to 1,4-Naphthoquinone

This is a representative protocol using chromium trioxide as the oxidizing agent.

Materials:

-

This compound

-

Chromium trioxide (CrO₃)

-

Glacial acetic acid

-

Water

-

Round-bottom flask with stirrer

-

Dropping funnel

-

Ice bath

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a solution of chromium trioxide in 80% aqueous acetic acid.

-

Cool the flask in an ice-salt bath to 0 °C.

-

Prepare a solution of this compound in glacial acetic acid.

-

Slowly add the this compound solution to the cooled chromium trioxide solution over 2-3 hours, maintaining the temperature between 10-15 °C.

-

After the addition is complete, continue stirring the reaction mixture overnight, allowing it to gradually warm to room temperature.

-

Pour the reaction mixture into a large volume of water to precipitate the crude 1,4-naphthoquinone.

-

Collect the yellow precipitate by vacuum filtration and wash it with water.

-

Dry the crude product in a desiccator.

-

The crude 1,4-naphthoquinone can be purified by recrystallization from petroleum ether to yield yellow needles.

Oxidation Workflow

The oxidation of this compound to 1,4-naphthoquinone is a key transformation.

Caption: Oxidation of this compound.

Reduction of this compound

Further reduction of this compound yields 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin), a fully saturated derivative.

Experimental Protocol: Catalytic Hydrogenation to Tetralin

This protocol outlines a typical catalytic hydrogenation procedure.

Materials:

-

This compound

-

Palladium on carbon (10% Pd/C)

-

Ethanol (or other suitable solvent)

-

Hydrogen gas supply

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

-

In the reaction vessel of a hydrogenation apparatus, dissolve this compound in a suitable solvent such as ethanol.

-

Carefully add a catalytic amount of 10% palladium on carbon to the solution.

-

Seal the reaction vessel and purge the system with nitrogen, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating.

-

Monitor the reaction progress by observing the hydrogen uptake.

-

Once the theoretical amount of hydrogen has been consumed, stop the reaction and carefully vent the excess hydrogen.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Rinse the filter cake with the solvent.

-

Remove the solvent from the filtrate under reduced pressure to yield tetralin.

-

The product can be purified by distillation if necessary.

Cycloaddition Reactions

The diene moiety in this compound can participate in Diels-Alder reactions with suitable dienophiles, providing a route to complex polycyclic structures.

Experimental Protocol: Diels-Alder Reaction with Maleic Anhydride (B1165640)

This is a representative protocol for a Diels-Alder reaction.

Materials:

-

This compound

-

Maleic anhydride

-

Xylene (as solvent)

-

Round-bottom flask with reflux condenser

-

Heating mantle

Procedure:

-

In a round-bottom flask, dissolve this compound and a molar equivalent of maleic anhydride in xylene.

-

Add a few boiling chips to the flask.

-

Attach a reflux condenser and heat the reaction mixture to reflux using a heating mantle.

-

Maintain the reflux for a specified period (e.g., 2-3 hours), monitoring the reaction by thin-layer chromatography.

-

After the reaction is complete, allow the mixture to cool to room temperature, which may induce crystallization of the product.

-

If necessary, further cool the mixture in an ice bath to maximize crystal formation.

-

Collect the solid product by vacuum filtration and wash it with a small amount of cold xylene.

-

The crude product can be purified by recrystallization from a suitable solvent.

Isomerization

In the presence of a catalytic amount of acid, this compound can isomerize to the more thermodynamically stable, conjugated 1,2-dihydronaphthalene.

Acid-Catalyzed Isomerization

This process involves the protonation of a double bond to form a carbocation intermediate, followed by deprotonation to yield the conjugated isomer.

Caption: Acid-Catalyzed Isomerization of 1,4-DHN.

Conclusion

This compound is a versatile and valuable molecule in organic chemistry with a well-defined set of physical and chemical properties. Its reactivity, particularly in the context of synthesis, oxidation, reduction, and cycloaddition reactions, provides chemists with a powerful tool for the construction of complex molecular architectures. The experimental protocols and mechanistic diagrams provided in this guide are intended to facilitate its effective use in research and development, particularly in the field of drug discovery where novel scaffolds are of paramount importance. Proper handling and consideration of the reactivity of this compound will enable its full potential to be realized in the laboratory.

References

- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. spectrabase.com [spectrabase.com]

- 4. community.wvu.edu [community.wvu.edu]

- 5. This compound(612-17-9) 1H NMR [m.chemicalbook.com]

- 6. This compound | C10H10 | CID 69155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

- 8. This compound [webbook.nist.gov]

- 9. This compound [webbook.nist.gov]

- 10. This compound [webbook.nist.gov]

An In-Depth Technical Guide to the Thermodynamic Stability of 1,4-Dihydronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dihydronaphthalene (B28168) (1,4-DHN) is a partially hydrogenated aromatic hydrocarbon that, along with its isomer 1,2-dihydronaphthalene (B1214177) (1,2-DHN), serves as a crucial intermediate in the hydrogenation of naphthalene (B1677914) to tetralin and decalin. Understanding the thermodynamic stability of 1,4-DHN is of paramount importance in various chemical processes, including catalytic hydrogenation, hydrogen storage, and the synthesis of precursors for pharmaceuticals and other fine chemicals. This technical guide provides a comprehensive overview of the thermodynamic landscape of this compound, presenting key quantitative data, detailed experimental protocols for its determination, and visualizations of the underlying chemical transformations.

Core Concepts in Thermodynamic Stability

The thermodynamic stability of a chemical compound is a measure of its energy content, typically expressed in terms of enthalpy of formation (ΔHf°) and Gibbs free energy of formation (ΔGf°). A lower energy content implies greater stability. For isomers like 1,2- and this compound, their relative stability is determined by the difference in their Gibbs free energies of formation, which dictates the position of the isomerization equilibrium between them.

Furthermore, the reactivity of this compound is governed by the thermodynamics of its potential reactions, such as isomerization, disproportionation, and hydrogenation. Key thermodynamic parameters for these reactions include the enthalpy of reaction (ΔHr°), the Gibbs free energy of reaction (ΔGr°), and the equilibrium constant (Keq).

Thermodynamic Data of this compound and Related Compounds

A compilation of experimentally determined thermodynamic data is essential for a quantitative understanding of the stability of this compound. The following tables summarize the key thermodynamic parameters for 1,4-DHN, its isomer 1,2-DHN, and relevant reaction products.

| Compound | Formula | State | ΔHf° (kJ/mol) | ΔGf° (kJ/mol) | Reference |

| 1,2-Dihydronaphthalene | C₁₀H₁₀ | gas | 114.9 ± 2.0 | 215.3 ± 2.2 | [1] |

| Naphthalene | C₁₀H₈ | gas | 150.9 ± 1.1 | 224.2 ± 1.2 | NIST WebBook |

| 1,2,3,4-Tetrahydronaphthalene (Tetralin) | C₁₀H₁₂ | liquid | -65.3 ± 1.0 | 118.8 ± 1.1 | NIST WebBook |

Table 1: Standard Molar Enthalpy and Gibbs Free Energy of Formation at 298.15 K

| Reaction | Equation | ΔHr° (kJ/mol) | Method | Conditions | Reference |

| Hydrogenation of this compound | C₁₀H₁₀(l) + H₂(g) → C₁₀H₁₂(l) | -113.5 ± 0.4 | Catalytic Hydrogenation Calorimetry | Liquid phase, Acetic acid solvent, 302 K | [2] |

Table 2: Enthalpy of Reaction for the Hydrogenation of this compound

Key Thermodynamic Processes

Isomerization to 1,2-Dihydronaphthalene

This compound can isomerize to the more stable 1,2-dihydronaphthalene. This process is crucial in catalytic reactions where the product distribution depends on the relative stabilities of the intermediates. The thermodynamic favorability of this isomerization is dictated by the difference in the Gibbs free energies of formation of the two isomers. Based on the available data for 1,2-dihydronaphthalene, it is the thermodynamically more stable isomer.

Caption: Isomerization of 1,4-DHN to the more stable 1,2-DHN.

Disproportionation Reaction

This compound can undergo a disproportionation reaction to form naphthalene and tetralin. This reaction involves the transfer of hydrogen from one molecule of 1,4-DHN to another, resulting in one fully aromatic molecule and one fully saturated molecule in the hydroaromatic ring.

References

The Intricate Conformational Landscape of 1,4-Dihydronaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dihydronaphthalene (B28168) (1,4-DHN) is a partially saturated polycyclic aromatic hydrocarbon that serves as a crucial structural motif in numerous biologically active molecules and as a key intermediate in organic synthesis. Its conformational flexibility, arising from the partially saturated six-membered ring, plays a pivotal role in its chemical reactivity and biological interactions. This technical guide provides an in-depth analysis of the molecular structure and conformation of this compound, drawing upon data from nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling. Detailed experimental considerations and theoretical approaches are presented to offer a comprehensive understanding of this seemingly simple yet conformationally complex molecule.

Molecular Structure and Properties

This compound is a bicyclic hydrocarbon with the chemical formula C₁₀H₁₀ and a molecular weight of 130.19 g/mol .[1][2][3] It consists of a benzene (B151609) ring fused to a cyclohexadiene ring.[4] This structure, containing both sp² and sp³ hybridized carbon atoms, results in a non-planar geometry, the specifics of which have been a subject of considerable investigation. The molecule's unique electronic and structural properties distinguish it from its fully aromatic counterpart, naphthalene, and its fully saturated analog, decalin.[4]

Conformational Analysis: A Tale of Planarity and Pliability

The central question in the stereochemistry of this compound is the conformation of the dihydro-aromatic ring. Theoretical calculations and experimental data have led to a nuanced understanding, suggesting a shallow energy landscape with multiple accessible conformations.

The Boat Conformation

Early studies and nuclear magnetic resonance (NMR) data have suggested that this compound adopts a shallow boat-shaped conformation .[5][6][7] This puckered structure is a consequence of the sp³-hybridized carbon atoms at the 1 and 4 positions, which deviate from the plane of the aromatic ring. Conformational analysis using NMR techniques, particularly the measurement of homoallylic coupling constants, has been instrumental in deducing this boat-like geometry in solution.[8] It is believed that many 1-substituted-1,4-dihydronaphthalenes also favor a "flattened" boat conformation.[6]

The Near-Planar Conformation

In contrast to the solution-phase studies, X-ray crystallographic analyses of this compound derivatives often reveal a nearly planar structure .[9] For instance, an X-ray analysis of 1,4,5,8,9,12-hexahydrotriphenylene, which contains the this compound ring system, showed the ring system to be planar to within 0.06 Å.[4][9][10] This suggests that crystal packing forces may favor a more planar conformation to maximize intermolecular interactions. Rotational spectroscopy studies have also indicated a nearly planar structure for the isolated molecule in the gas phase.[11]

Computational Insights

Computational studies, including molecular mechanics and ab initio calculations, have been employed to model the conformational landscape of this compound.[12] These theoretical approaches have been crucial in rationalizing the experimental findings and providing quantitative energetic details. Calculations suggest that the energy barrier for the interconversion between different boat and planar conformations is relatively low, indicating a high degree of flexibility.[9] This inherent floppiness is a key characteristic of the molecule.[13]

Quantitative Conformational Data

The following table summarizes key quantitative data related to the conformation of this compound and its derivatives from various experimental and computational studies.

| Parameter | Method | Value | Compound | Reference |

| Puckering Angle (α) | X-ray Crystallography | 169.2° | 1,4-dihydro-1-naphthoic acid | [9] |

| Folding Angle | Molecular Mechanics | 170° | 1-phenyl-1,4-dihydronaphthalene | [9] |

| Deviation from Planarity | X-ray Crystallography | < 0.06 Å | 1,4,5,8,9,12-hexahydrotriphenylene | [9][10] |

| Homoallylic Coupling Constant (J, axial/axial) | NMR Spectroscopy | 8.5 Hz | Boat-shaped this compound derivative | [8] |

| Homoallylic Coupling Constant (J, axial/equatorial) | NMR Spectroscopy | 3.2 Hz | Boat-shaped this compound derivative | [8] |

| Homoallylic Coupling Constant (J, equatorial/equatorial) | NMR Spectroscopy | 1.8 Hz | Boat-shaped this compound derivative | [8] |

Experimental Protocols

Detailed experimental protocols are essential for the accurate characterization of the conformation of this compound. While specific, step-by-step protocols for this compound itself are not always published in full detail, the following sections outline the general methodologies based on studies of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution.

Objective: To determine the solution-phase conformation of this compound by measuring proton-proton coupling constants.

Methodology:

-

Sample Preparation: Dissolve a pure sample of this compound (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Deoxygenate the sample by bubbling with an inert gas (e.g., argon) to prevent paramagnetic broadening.

-

Data Acquisition:

-

Acquire a high-resolution one-dimensional (1D) ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

To aid in signal assignment and coupling constant determination, perform two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy).

-

For accurate measurement of coupling constants, especially smaller long-range couplings, use techniques like J-resolved spectroscopy or spectral simulation.

-

-

Data Analysis:

-

Assign all proton resonances using the 1D and 2D spectra.

-

Extract the values of vicinal and homoallylic coupling constants (³JHH and ⁴JHH).

-

Compare the experimental coupling constants to those predicted by the Karplus equation for different dihedral angles to deduce the most likely conformation (e.g., boat vs. planar). The magnitude of homoallylic coupling constants is particularly sensitive to the puckering of the ring.[8]

-

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides the definitive solid-state structure of a molecule.

Objective: To determine the precise three-dimensional structure of a crystalline derivative of this compound.

Methodology:

-

Crystallization: Grow single crystals of a suitable derivative of this compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head of a diffractometer.

-

Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Expose the crystal to a monochromatic X-ray beam (e.g., Mo Kα radiation).

-

Collect a complete set of diffraction data by rotating the crystal through a series of angles.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain a set of structure factors.

-

Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.

-

Build an initial molecular model into the electron density map.

-

Refine the atomic coordinates and thermal parameters against the experimental data using least-squares methods until the model converges.

-

-

Data Analysis:

-

Analyze the final refined structure to determine bond lengths, bond angles, and torsion angles.

-

Quantify the planarity or puckering of the dihydronaphthalene ring.

-

Computational Chemistry

Theoretical calculations are invaluable for complementing experimental data and exploring the conformational energy landscape.

Objective: To calculate the relative energies of different conformations of this compound and to predict its geometric parameters.

Methodology:

-

Model Building: Construct an initial 3D model of the this compound molecule.

-

Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers.

-

Geometry Optimization: Optimize the geometry of each identified conformer using quantum mechanical methods. A common approach is to use density functional theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

-

Frequency Calculations: Perform frequency calculations for each optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data.

-

Energy Analysis: Compare the relative energies of the different conformers to determine the most stable conformation and the energy barriers between them.

-

Property Calculation: Calculate NMR parameters (chemical shifts, coupling constants) for the optimized geometries to compare with experimental data.

Chemical Transformation Pathways

While this compound is not involved in biological signaling pathways in the traditional sense, its synthesis and reactivity represent important chemical transformation pathways.

Synthesis of this compound

A common laboratory synthesis of this compound involves the Birch reduction of naphthalene.

References

- 1. Dihydronaphthofurans: synthetic strategies and applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09987E [pubs.rsc.org]

- 2. citedrive.com [citedrive.com]

- 3. This compound(612-17-9) 1H NMR spectrum [chemicalbook.com]

- 4. Chemical synthesis and application of aryldihydronaphthalene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. auremn.org.br [auremn.org.br]

- 9. researchgate.net [researchgate.net]

- 10. Molecular Conformer Search with Low-Energy Latent Space - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bibliographies: 'X-ray crystallography Naphthalene' – Grafiati [grafiati.com]

- 12. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nobelprize.org [nobelprize.org]

An In-depth Technical Guide to the Electronic Properties of 1,4-Dihydronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dihydronaphthalene (B28168) (1,4-DHN) is a partially saturated polycyclic aromatic hydrocarbon that serves as a crucial intermediate in organic synthesis and as a model compound for understanding the electronic and structural properties of more complex aromatic systems. Its unique structure, featuring both sp² and sp³ hybridized carbon atoms, results in a distinct reactivity profile compared to its fully aromatic or saturated counterparts, naphthalene (B1677914) and decalin, respectively.[1] This guide provides a comprehensive overview of the electronic properties of this compound, detailing its synthesis, molecular structure, and spectroscopic characteristics. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key chemical pathways to support further research and application in fields such as drug development.

Introduction

This compound (C₁₀H₁₀) is a bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclohexadiene ring.[1] As a partially hydrogenated derivative of naphthalene, it represents a key intermediate in various chemical transformations, including both synthetic and degradative pathways of more complex aromatic systems.[1] The interplay between its aromatic and non-aromatic portions governs its electronic behavior, making it a subject of significant interest in physical organic chemistry. Understanding the electronic properties of 1,4-DHN is crucial for manipulating its reactivity and for designing novel molecular scaffolds in medicinal chemistry. For instance, dihydronaphthalene analogues have been investigated as potent inhibitors of tubulin polymerization for the development of anticancer agents.[2][3]

Synthesis of this compound

The most common and regioselective method for synthesizing this compound is the Birch reduction of naphthalene.[1] This reaction, typically conducted at low temperatures in liquid ammonia (B1221849) with an alkali metal (like sodium, lithium, or potassium) and a proton source (such as an alcohol), favors the formation of the non-conjugated 1,4-dihydro isomer over the conjugated 1,2-dihydro isomer.[1]

The reaction proceeds via the addition of solvated electrons to the naphthalene ring to form a radical anion. This is followed by protonation from the alcohol, a second electron transfer, and a final protonation to yield this compound.[1][4]

Alternative synthetic routes include the intramolecular hydroarylation of allenyl arenes and the cyclization of appropriate acyclic or monocyclic precursors.[1]

Birch Reduction Pathway

The following diagram illustrates the step-by-step mechanism of the Birch reduction of naphthalene to this compound.

Caption: Birch reduction mechanism for the synthesis of this compound.

Molecular Structure and Conformation

The molecular structure of this compound is characterized by a planar benzene ring fused to a non-planar cyclohexadiene ring. The molecule possesses C₂ᵥ symmetry in its planar conformation, although it is known to be very "floppy" in its ground state (S₀), which can relax these selection rules.[5][6] In its first excited singlet state (S₁), it becomes more rigid.[5] Theoretical studies have investigated the boat-shaped conformation of the cyclohexadiene ring.[7]

Spectroscopic and Electronic Properties

A comprehensive understanding of the electronic properties of 1,4-DHN has been achieved through a combination of spectroscopic techniques and theoretical calculations.[5][6][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The proton (¹H) and carbon-¹³ (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2, H-3 | ~5.9 | Triplet | ~1.3 |

| H-5, H-8 | ~7.0 | Singlet | - |

| H-1, H-4 | ~3.3 | Doublet | ~1.2 |

Note: Data are approximate and may vary depending on the solvent and instrument.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (ppm) |

| C-1, C-4 | ~29.0 |

| C-2, C-3 | ~126.0 |

| C-4a, C-8a | ~134.0 |

| C-5, C-8 | ~126.5 |

| C-6, C-7 | ~124.0 |

Note: Data are approximate and may vary depending on the solvent and instrument.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including IR and Raman techniques, provides insights into the molecular vibrations of 1,4-DHN in its ground and excited electronic states.[5][6] These experimental findings are often complemented by ab initio and Density Functional Theory (DFT) calculations to achieve excellent agreement between observed and calculated vibrational frequencies.[5][8] The NIST WebBook provides access to the gas-phase IR spectrum of this compound.[9]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. The UV absorption spectrum of 1,4-DHN is associated with the π→π* transitions of the aromatic ring.[5] The NIST WebBook also contains UV/Visible spectrum data for this compound.[10]

Theoretical Calculations

Theoretical studies, including ab initio and DFT calculations, have been instrumental in understanding the electronic structure of 1,4-DHN. These calculations have been used to determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as to model the molecular vibrations and conformational landscape of the molecule.[5][8][11]

Experimental Protocols

General Workflow for Spectroscopic Analysis

The following diagram outlines a general workflow for the spectroscopic analysis of this compound.

Caption: General experimental workflow for spectroscopic analysis of 1,4-DHN.

Protocol for UV-Vis Spectroscopy

This protocol outlines the steps for obtaining the UV-Vis absorption spectrum of this compound.

-

Instrument Preparation: Turn on the UV-Vis spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.

-

Solvent Selection: Choose a solvent that dissolves 1,4-DHN and is transparent in the desired UV range (e.g., ethanol (B145695) or cyclohexane).

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to yield an absorbance in the linear range of the instrument (typically 0.1 to 1.0).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record a baseline spectrum.[12]

-

Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).[13]

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and the corresponding absorbance value. The molar absorptivity (ε) can be calculated using the Beer-Lambert law if the concentration and path length are known.

Protocol for Cyclic Voltammetry

Cyclic voltammetry can be used to investigate the redox properties of this compound.

-

Electrolyte Solution Preparation: Prepare an electrolyte solution by dissolving a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate) in a suitable organic solvent (e.g., acetonitrile (B52724) or dichloromethane).

-

Analyte Solution Preparation: Dissolve a known concentration of this compound in the electrolyte solution.

-

Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[14]

-

Deoxygenation: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen.

-

Cyclic Voltammogram Acquisition: Connect the electrodes to a potentiostat. Set the potential window to scan a range where the redox events of 1,4-DHN are expected. Initiate the potential sweep and record the resulting current as a function of the applied potential.[15] Multiple scan rates should be used to investigate the reversibility of the electrochemical processes.

-

Data Analysis: Analyze the cyclic voltammogram to determine the oxidation and reduction potentials of this compound.

Reactivity and Reaction Mechanisms

The electronic structure of this compound dictates its chemical reactivity. It can undergo various transformations, including dehydrogenation to naphthalene and addition reactions at the double bonds. For example, treatment of 1-naphthylmethylamines with a strong base can lead to the formation of this compound-1-carbonitriles through a dearomative transformation.[16] The reaction of the p-tolyl radical with 1,3-butadiene (B125203) has been shown to form 7-methyl-1,4-dihydronaphthalene under single collision conditions, highlighting its role in the formation of polycyclic aromatic hydrocarbons.[17][18]

Logical Relationship in Reaction Pathway Analysis

The following diagram illustrates the logical relationship in analyzing reaction pathways involving this compound.

Caption: Logical workflow for the analysis of reaction mechanisms involving 1,4-DHN.

Conclusion

This compound exhibits a rich and complex set of electronic properties stemming from its unique molecular structure. This guide has provided a detailed overview of its synthesis, spectroscopic characterization, and reactivity. The presented data tables, experimental protocols, and pathway visualizations offer a valuable resource for researchers in organic chemistry, materials science, and drug discovery. A thorough understanding of the electronic landscape of 1,4-DHN is fundamental for its application in the rational design of new molecules with tailored functions.

References

- 1. This compound | 612-17-9 | Benchchem [benchchem.com]

- 2. scispace.com [scispace.com]

- 3. Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. byjus.com [byjus.com]

- 5. mydisser.com [mydisser.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound [webbook.nist.gov]

- 10. This compound [webbook.nist.gov]

- 11. pubs.aip.org [pubs.aip.org]

- 12. engineering.purdue.edu [engineering.purdue.edu]

- 13. longdom.org [longdom.org]

- 14. ossila.com [ossila.com]

- 15. Cyclic Voltammetry and Chronoamperometry: Mechanistic Tools for Organic Electrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Base-Induced Dehydrogenative and Dearomative Transformation of 1-Naphthylmethylamines to this compound-1-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. uhmreactiondynamics.org [uhmreactiondynamics.org]

A Historical Overview of 1,4-Dihydronaphthalene Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dihydronaphthalene (B28168), a partially hydrogenated derivative of naphthalene (B1677914), has long been a subject of scientific inquiry. Its unique structural and electronic properties, arising from the presence of both sp² and sp³ hybridized carbon atoms, distinguish it from its fully aromatic parent compound, naphthalene, and its saturated counterpart, decalin.[1] This guide provides a comprehensive historical perspective on the research of this compound, detailing its synthesis, physicochemical properties, and evolving applications in organic synthesis and medicinal chemistry.

Early Synthetic Methods and Industrial Significance

The investigation into this compound is historically rooted in the exploration of naphthalene reduction reactions. One of the earliest and most well-established methods for its preparation is the reduction of naphthalene using sodium and an alcohol.[2] This classical approach laid the foundation for further studies into the selective hydrogenation of aromatic compounds.

In the mid-20th century, this compound gained industrial importance as a molecular weight moderator in the production of alfin rubbers. Alfin catalysts, composed of a sodium alkoxide, a sodium alkenyl compound, and an alkali metal salt, facilitate the rapid polymerization of unsaturated organic compounds, resulting in polymers with exceptionally high molecular weights. The inclusion of this compound in this process allowed for the control of the polymer chain length, making the resulting alfin rubbers more processable.

A significant advancement in its synthesis was the Birch reduction, a dissolving metal reduction that utilizes an alkali metal, typically sodium, in liquid ammonia (B1221849) with an alcohol proton source. This method offers a powerful tool for the 1,4-reduction of aromatic rings.[3][4]

Physicochemical and Spectroscopic Properties

The unique structure of this compound has prompted extensive spectroscopic investigation to understand its molecular vibrations and electronic states. These studies have been crucial for elucidating its reactivity and reaction mechanisms.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀ | [1] |

| Molecular Weight | 130.19 g/mol | [5] |

| CAS Number | 612-17-9 | [6] |

| Appearance | Colorless to pale yellow liquid | [6] |

| Melting Point | 25 °C | |

| Boiling Point | 212-213 °C | |

| Density | 0.996 g/cm³ | [5] |

| Solubility | Insoluble in water, soluble in organic solvents | [6] |

Spectroscopic Data

Comprehensive spectroscopic studies using infrared (IR), Raman, ultraviolet (UV), and laser-induced fluorescence (LIF) techniques have provided a detailed picture of the vibrational modes of this compound in its ground and excited electronic states.[7]

| Spectroscopic Technique | Key Observations |

| Infrared (IR) Spectroscopy | Characteristic C-H stretching and bending vibrations for both aromatic and aliphatic protons. |

| Raman Spectroscopy | Complements IR data, providing information on symmetric vibrations. |

| Ultraviolet (UV) Spectroscopy | Reveals electronic transitions, with the origin of the S₀ to S₁ transition observed at 36788.6 cm⁻¹.[7] |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR provide detailed information on the chemical environment of each atom. |

| Mass Spectrometry | The molecular ion peak confirms the molecular weight. |

Key Experimental Protocols

Classical Sodium and Alcohol Reduction of Naphthalene

This method represents a foundational technique for the synthesis of this compound.

Materials:

-

Naphthalene

-

Sodium metal

-

Anhydrous ethanol (B145695) (or other suitable alcohol)

-

Inert solvent (e.g., toluene, xylene)

-

Water

-

Apparatus for reflux with mechanical stirring

Procedure:

-

In a flask equipped with a reflux condenser and a mechanical stirrer, dissolve naphthalene in an inert solvent.

-

Carefully add small pieces of sodium metal to the solution while stirring vigorously.

-

Slowly add anhydrous ethanol to the reaction mixture. The reaction is exothermic and will generate hydrogen gas.

-

Maintain the reaction temperature between 60-145°C and continue stirring until the sodium is completely consumed.[8]

-

After the reaction is complete, cautiously add water to quench any unreacted sodium and to hydrolyze the sodium alkoxide.

-

Separate the organic layer, wash it with water, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure to obtain the crude product.

-

The crude product can be further purified by distillation.

Modified Birch Reduction of Naphthalene

This modified procedure utilizes a safer sodium-impregnated silica (B1680970) gel, making it more suitable for a laboratory setting.[3]

Materials:

-

Naphthalene

-

Sodium-impregnated silica gel

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous ethylenediamine (B42938) (EDA)

-

t-Amyl alcohol

-

Methanol/water (9:1) solution

-

Nitrogen gas supply

-

Standard laboratory glassware with a stir bar

Procedure:

-

Add sodium-impregnated silica gel to a flask equipped with a stir bar and purge the flask with nitrogen.

-

Under a nitrogen atmosphere, add anhydrous THF to the flask and cool it in an ice bath.

-

Add anhydrous ethylenediamine and stir the mixture for 15 minutes.

-

Add t-amyl alcohol dropwise to the solution.

-

Add a solution of naphthalene in anhydrous THF to the reaction flask and stir for 30 minutes.

-

Quench the reaction by adding a methanol/water (9:1) solution in small increments and stir for 5 minutes.[3]

-

Work up the reaction by filtering the mixture, diluting the filtrate with water, and extracting with a suitable organic solvent (e.g., ethyl acetate).[3]

-

Remove the organic solvent to obtain the crude this compound as an oil.[3]

Visualizing Reaction Mechanisms

The reduction of naphthalene to this compound via the Birch reduction involves a stepwise addition of electrons and protons. This can be visualized as a logical workflow.

Caption: Birch reduction mechanism of naphthalene.

Modern Synthetic Applications and Research Directions

In contemporary organic synthesis, this compound serves as a versatile building block for the construction of more complex molecules.[1] Its unique reactivity allows for a variety of chemical transformations, including dehydrogenation to restore the aromaticity of the naphthalene core and functionalization of the dihydro-aromatic ring.

Recent research has demonstrated the synthesis of this compound-1-carbonitriles from 1-naphthylmethylamines, a process involving a dearomative hydride addition.

This compound Derivatives in Drug Development

The dihydronaphthalene scaffold has emerged as a promising pharmacophore in the development of new therapeutic agents, particularly in the field of oncology. Several studies have explored the synthesis and biological evaluation of this compound derivatives as potential anticancer agents.

Anticancer Activity of this compound Derivatives

The following table summarizes the cytotoxic activity (IC₅₀ values) of some this compound derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Dihydronaphthalene Derivative 5a | MCF-7 (Breast) | 0.93 ± 0.02 | [9] |

| Dihydronaphthalene Derivative 5d | MCF-7 (Breast) | 1.76 ± 0.04 | [9] |

| Dihydronaphthalene Derivative 5e | MCF-7 (Breast) | 2.36 ± 0.06 | [9] |

| Dihydronaphthalene Derivative 10 | MCF-7 (Breast) | 2.83 ± 0.07 | [9] |

| Dihydronaphthalene Derivative 3d | MCF-7 (Breast) | 3.73 ± 0.09 | [9] |

| Naphthalene-1,4-dione analogue 8 | HEC1A (Endometrial) | 9.55 | [10] |

| Naphthalene-1,4-dione analogue 9 | HEC1A (Endometrial) | 4.16 | [10] |

| Naphthalene-1,4-dione analogue 10 | HEC1A (Endometrial) | 1.24 | [10] |

These findings highlight the potential of the this compound core in the design of novel and potent cytotoxic agents. The observed activities underscore the importance of further structure-activity relationship (SAR) studies to optimize the anticancer efficacy of this class of compounds.

Conclusion

From its early discovery through classical reduction reactions to its current role as a versatile synthetic intermediate and a promising scaffold in drug discovery, the research journey of this compound showcases a continuous evolution of chemical understanding and application. The historical perspectives presented in this guide offer a solid foundation for researchers and scientists, while the detailed protocols and compiled data serve as a practical resource for ongoing and future investigations into this fascinating molecule. The continued exploration of this compound and its derivatives holds significant promise for advancements in both fundamental chemistry and the development of novel therapeutics.

References

- 1. This compound | 612-17-9 | Benchchem [benchchem.com]

- 2. US3449453A - Process for hydrogenating naphthalene to this compound - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. This compound | C10H10 | CID 69155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 612-17-9: this compound | CymitQuimica [cymitquimica.com]

- 7. mydisser.com [mydisser.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Role of 1,4-dihydronaphthalene as a PAH intermediate

An In-depth Technical Guide on the Role of 1,4-Dihydronaphthalene (B28168) as a Polycyclic Aromatic Hydrocarbon (PAH) Intermediate

Introduction